5'-Hexyl-2,2'-bithiophene-5-carbaldehyde 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 609369-40-6
VCID: VC8127166
InChI: InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-7-9-14(17-12)15-10-8-13(11-16)18-15/h7-11H,2-6H2,1H3
SMILES: CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O
Molecular Formula: C15H18OS2
Molecular Weight: 278.4 g/mol

5'-Hexyl-2,2'-bithiophene-5-carbaldehyde

CAS No.: 609369-40-6

Cat. No.: VC8127166

Molecular Formula: C15H18OS2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

5'-Hexyl-2,2'-bithiophene-5-carbaldehyde - 609369-40-6

Specification

CAS No. 609369-40-6
Molecular Formula C15H18OS2
Molecular Weight 278.4 g/mol
IUPAC Name 5-(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-7-9-14(17-12)15-10-8-13(11-16)18-15/h7-11H,2-6H2,1H3
Standard InChI Key KDOGZRVSDXAVOY-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O
Canonical SMILES CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O

Introduction

Structural and Molecular Characteristics

5'-Hexyl-2,2'-bithiophene-5-carbaldehyde belongs to the oligothiophene family, characterized by conjugated thiophene rings that enable π-electron delocalization. The molecule consists of two thiophene units linked at the 2,2'-positions, with a hexyl chain (-C₆H₁₃) at the 5'-position and an aldehyde (-CHO) group at the 5-position. This structure is critical for modulating electronic properties such as bandgap and charge carrier mobility.

Crystallographic Data

X-ray crystallography reveals a planar bithiophene backbone with a dihedral angle of approximately 15° between the two thiophene rings, facilitating π-orbital overlap . The hexyl chain adopts a gauche conformation, minimizing steric hindrance while enhancing solubility in nonpolar solvents .

Spectroscopic Properties

  • UV-Vis Absorption: Exhibits a maximum absorption at 420 nm in chloroform, attributed to π→π* transitions within the conjugated system.

  • Fluorescence Emission: Shows a broad emission peak at 550 nm, making it suitable for light-harvesting applications .

  • FT-IR Spectroscopy: Key peaks include ν(C=O)\nu(\text{C=O}) at 1680 cm⁻¹ and ν(C-H)thiophene\nu(\text{C-H})_{\text{thiophene}} at 3100 cm⁻¹ .

Synthesis and Purification

The synthesis of 5'-hexyl-2,2'-bithiophene-5-carbaldehyde involves multi-step organic reactions, optimized for scalability and yield.

Palladium-Catalyzed Cross-Coupling

A common route begins with Suzuki-Miyaura coupling between 5-bromo-2-hexylthiophene and 2-thiopheneboronic acid, using Pd(PPh₃)₄ as a catalyst. This step forms the bithiophene backbone with a hexyl substituent .

C6H13-Th-Br+Th-B(OH)2Pd(PPh3)4C6H13-Th-Th+Byproducts\text{C}_6\text{H}_{13}\text{-Th-Br} + \text{Th-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_{13}\text{-Th-Th} + \text{Byproducts}

Formylation Reaction

The aldehyde group is introduced via Vilsmeier-Haack formylation, where the bithiophene intermediate reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions :

C6H13-Th-Th+DMFPOCl3C6H13-Th-Th-CHO+HCl\text{C}_6\text{H}_{13}\text{-Th-Th} + \text{DMF} \xrightarrow{\text{POCl}_3} \text{C}_6\text{H}_{13}\text{-Th-Th-CHO} + \text{HCl}

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (10:1) eluent achieves >98% purity .

  • Recrystallization: Ethanol/water mixtures yield crystalline products with melting points of 55–58°C .

Physicochemical Properties

Thermal Stability

  • Melting Point: 55–58°C .

  • Boiling Point: 210°C at 18 mmHg .

  • Thermogravimetric Analysis (TGA): Decomposition begins at 250°C, indicating suitability for high-temperature processing .

Solubility and Processing

  • Solubility:

    SolventSolubility (mg/mL)
    Chloroform45.2
    Tetrahydrofuran32.8
    Toluene18.6
    Data from .

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

As an electron donor in bulk heterojunction solar cells, 5'-hexyl-2,2'-bithiophene-5-carbaldehyde achieves a power conversion efficiency (PCE) of 6.7% when paired with PC₆₁BM. The aldehyde group facilitates interfacial dipole formation, reducing recombination losses .

Organic Light-Emitting Diodes (OLEDs)

Incorporated into emissive layers, the compound exhibits a luminance of 12,000 cd/m² at 10 V, with a CIE coordinate of (0.45, 0.50) .

Field-Effect Transistors (FETs)

Thin-film transistors demonstrate a hole mobility of 0.15cm2/V\cdotps0.15 \, \text{cm}^2/\text{V·s}, attributed to the ordered π-stacking enabled by the hexyl side chain .

Recent Advances and Future Directions

Recent studies focus on derivatizing the aldehyde group for covalent anchoring to metal oxides in perovskite solar cells, achieving a PCE of 18.3% . Additionally, computational modeling predicts that fluorination of the thiophene rings could reduce the bandgap to 1.8 eV, enhancing light absorption .

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